(2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide
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Overview
Description
(2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is a complex organic compound with a unique structure that includes a butoxyphenyl group, a chlorobenzyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the butoxyphenyl group, and the final coupling to form the cyanoprop-2-enamide structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-ethoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide
- (2E)-3-(4-methoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-(4-butoxyphenyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide has a unique butoxyphenyl group that may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S/c1-2-3-12-30-20-10-8-17(9-11-20)13-19(15-26)23(29)28-24-27-16-21(31-24)14-18-6-4-5-7-22(18)25/h4-11,13,16H,2-3,12,14H2,1H3,(H,27,28,29)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZRQYUXPJVTEQ-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.